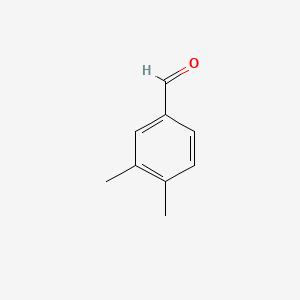

3,4-Dimethylbenzaldehyde

描述

Significance in Organic Synthesis and Fine Chemicals

The importance of 3,4-Dimethylbenzaldehyde in organic synthesis stems from its aldehyde functional group, which is highly reactive and can participate in a multitude of chemical reactions. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. sid.ir Its applications also extend to the flavor and fragrance industry. mgc.co.jpopenpr.com

One of the most notable applications of this compound is in the production of bis(3,4-dimethyldibenzylidene) sorbitol (3,4-DMDBS), a highly effective clarifying and nucleating agent for polyolefins. sid.ir This additive is crucial in the plastics industry for enhancing the transparency and physical properties of polymers like polypropylene (B1209903).

The global market for this compound was valued at USD 62.7 million in 2023 and is projected to reach USD 86.3 million by 2030, highlighting its growing industrial importance. openpr.com The primary application driving this demand is its use in producing transparent nucleating agents, which accounts for 95% of its use. openpr.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10O | mgc.co.jpnist.gov |

| Molecular Weight | 134.18 g/mol | ottokemi.comchemicalbook.com |

| Appearance | Clear colorless to yellowish liquid | chemicalbook.commgc.co.jp |

| Boiling Point | 226 °C | chemicalbook.comottokemi.com |

| Density | 1.012 g/mL at 25 °C | chemicalbook.comottokemi.com |

| Solubility | Soluble in ethanol (B145695), ether, and toluene (B28343); Insoluble in water. | chemicalbook.commgc.co.jp |

| CAS Number | 5973-71-7 | chemicalbook.comottokemi.com |

Overview of Research Trajectories and Academic Relevance

Academic and industrial research continues to explore new and improved methods for the synthesis of this compound and its derivatives. A significant area of focus is the development of more efficient and environmentally friendly synthetic routes. Traditional methods like the Gattermann-Koch reaction often involve harsh conditions and hazardous materials. psu.edu

Recent research has investigated alternative synthetic pathways, such as the oxidation of 3,4-dimethylbenzyl chloride and the formylation of o-xylene (B151617) using various catalytic systems. sid.irgoogle.com For instance, an improved method involving the reaction of o-xylene with carbon monoxide and aluminum chloride in the presence of a small amount of aqueous HCl has been shown to produce this compound in good yields under milder conditions. psu.edu Another efficient method involves the oxidation of 3,4-dimethylbenzyl chloride using sodium nitrate (B79036) catalyzed by PEG-600 in an aqueous medium. sid.ir

Furthermore, the versatility of this compound as a precursor is evident in its use to synthesize Schiff bases. core.ac.uk These compounds, formed by the condensation of an aldehyde with a primary amine, are known to exhibit a wide range of biological activities and have applications in polymer science. core.ac.uknih.gov Research has also demonstrated the use of this compound in the synthesis of other complex molecules, including 3,4-dimethylmethcathinone (B1649914) (DMMC) and various hydrazone derivatives. ottokemi.comresearchgate.net

The ongoing exploration of its synthetic applications and the development of novel materials derived from it underscore the sustained academic relevance of this compound. Its role as a building block in medicinal chemistry and materials science is an active area of investigation. ambeed.comchemscene.com

Interactive Data Table: Recent Synthetic Methods for this compound

| Starting Material | Reagents/Catalyst | Yield | Reference |

| o-Xylene | Carbon monoxide, Aluminum chloride, aq. HCl | ~78% | psu.edu |

| 3,4-Dimethylbenzyl chloride | NaNO3/AcOH, PEG-600 | 82.3% (total) | sid.irresearchgate.net |

| 4-Bromo-o-xylene (B1216868) | Grignard reaction (Mg, N,N-dimethylformamide) | Not specified | google.com |

| o-Xylene | Carbon monoxide, Lewis acid catalyst | High purity | google.compatsnap.com |

Structure

3D Structure

属性

IUPAC Name |

3,4-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-4-9(6-10)5-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQJHLBMLVTHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041626 | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Benzaldehyde, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5973-71-7 | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5973-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G1J12ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,4 Dimethylbenzaldehyde

Formylation Reactions of Substituted Arenes

Formylation of o-xylene (B151617) stands as a primary route for the synthesis of 3,4-dimethylbenzaldehyde. This process involves the introduction of a formyl group (-CHO) onto the aromatic ring.

The Gattermann-Koch reaction, first developed in 1897, is a classic method for formylating alkylated benzenes. patsnap.compsu.edu It traditionally involves reacting an aromatic compound like o-xylene with carbon monoxide (CO) and hydrogen chloride (HCl) under high pressure, using a catalyst system typically composed of aluminum chloride (AlCl₃) and cuprous chloride (Cu₂Cl₂). sid.irbyjus.com The aim is to attach a formyl group directly onto the aromatic system. byjus.com In this reaction, the unstable formyl chloride is often postulated as an intermediate. wikipedia.org

However, the conventional Gattermann-Koch procedure has limitations, including the need for high pressures, which poses safety risks, and sometimes results in unsatisfactory yields and poor selectivity. psu.edusid.ir Modern refinements have sought to overcome these drawbacks. Research has explored the use of alternative and more potent catalyst systems, such as superacids, to facilitate the reaction under milder conditions. Catalyst systems like HF-BF₃, SbF₅-HF, and CF₃SO₃H-NbBr₅ have been investigated to improve yields and reduce the harshness of reaction conditions. sid.ir Some modified procedures allow the reaction to proceed at atmospheric pressure and lower temperatures, representing a significant improvement in safety and efficiency. researchgate.netuj.ac.za For instance, the use of a minuscule catalytic amount of aqueous hydrochloric acid with aluminum chloride has been shown to produce this compound in about 78% yield under optimized, low-pressure conditions. psu.edu

A significant advancement in the synthesis of this compound involves carrying out the carbonylation of o-xylene at low temperatures. These processes are designed to enhance selectivity and purity by minimizing the formation of isomers and other by-products. google.com One patented method describes an acylation reaction where carbon monoxide is passed through a solution of o-xylene at a temperature maintained below 5°C for at least 12 hours. patsnap.comgoogle.com

Another study optimized the reaction temperature for the formylation of o-xylene using aluminum chloride and a small amount of aqueous HCl, finding that the peak yield of 78% was achieved at approximately 0°C. psu.edu Low-temperature conditions, typically ranging from 0°C to 5°C, are favorable for controlling the exothermic nature of the reaction and improving the dissolution of carbon monoxide gas in the solvent, which can lead to higher conversion rates and product purity. patsnap.compsu.edugoogle.com

| Catalyst System | Reactants | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| AlCl₃ / Mixed Lewis Acid | o-xylene, CO, 1,3-dioxane | < 5°C | Atmospheric | High Purity | patsnap.comgoogle.com |

| AlCl₃ / aq. HCl (catalytic) | o-xylene, CO | ~ 0°C | 0.7 MPa | 78% | psu.edu |

The choice of Lewis acid catalyst is critical in the formylation of o-xylene. While aluminum chloride (AlCl₃) is traditionally used, various other Lewis acids have been employed to optimize the synthesis of this compound. mdpi.commasterorganicchemistry.com Superacid systems, which exhibit extremely high acidity, have proven effective. For example, combinations like HF-SbF₅ can catalyze the formylation of xylenes (B1142099) with carbon monoxide at atmospheric pressure and 0°C, achieving high yields. researchgate.net

| Lewis Acid Catalyst | Co-catalyst/Solvent | Substrate | Key Conditions | Noteworthy Finding | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Cu₂Cl₂, HCl | o-xylene | High Pressure | Classic Gattermann-Koch method | sid.ir |

| AlCl₃ | Aqueous HCl (catalytic) | o-xylene | 0.7 MPa, 0°C | Yield of ~78% under mild conditions | psu.edu |

| HF-BF₃ | - | Alkylated benzenes | - | Considered a modern refinement, but presents safety hazards | psu.edusid.ir |

| HSO₃F-SbF₅ | - | Xylenes | Atmospheric pressure, 0°C | High yields achieved with superacid system | researchgate.netuj.ac.za |

| GaCl₃ | - | Toluene (B28343) | 74 bar CO, Room Temp | Formylation in the absence of added HF | uj.ac.za |

| AlCl₃ / Mixed Lewis Acid | 1,3-dioxane | o-xylene | < 5°C, Atmospheric Pressure | High purity product due to enhanced CO dissolution and selectivity | patsnap.comgoogle.com |

Oxidation Pathways for Precursor Compounds

An alternative synthetic route to this compound is through the oxidation of a suitable precursor, such as 3,4-dimethylbenzyl chloride. This approach avoids the direct formylation of o-xylene.

The synthesis can be efficiently achieved by the oxidation of 3,4-dimethylbenzyl chloride. This starting material is itself prepared via the chloromethylation of o-xylene. sid.irresearchgate.netslq.qld.gov.au Various oxidizing agents can be used for this conversion. One effective method utilizes sodium nitrate (B79036) (NaNO₃) in acetic acid (AcOH). sid.ir Research has demonstrated that this method can lead to a high total yield of the desired aldehyde. researchgate.netslq.qld.gov.auresearchgate.net

A particularly efficient and environmentally conscious approach involves carrying out the oxidation of 3,4-dimethylbenzyl chloride in an aqueous system using a phase-transfer catalyst (PTC). sid.ir This methodology addresses the challenge of reacting a water-insoluble organic substrate with a water-soluble oxidant.

In one study, this compound was obtained in an 82.3% total yield through the oxidation of 3,4-dimethylbenzyl chloride. researchgate.netslq.qld.gov.auresearchgate.net The reaction was conducted with sodium nitrate (NaNO₃) and acetic acid (AcOH) in an aqueous medium, catalyzed by Polyethylene (B3416737) glycol-600 (PEG-600) acting as a phase-transfer catalyst. sid.irresearchgate.netslq.qld.gov.au The precursor, 3,4-dimethylbenzyl chloride, was first prepared by the chloromethylation of o-xylene within a cetyltrimethylammonium bromide (CTAB) micellar catalytic system. sid.irresearchgate.netslq.qld.gov.au

The effectiveness of different nitrate and nitrite (B80452) salts as oxidants was compared under these phase-transfer conditions. The results indicated that sodium nitrate was the most effective oxidant. The use of a PTC like PEG-600 was crucial; without it, the yield was only 17% after 10 hours, but with the catalyst, the yield increased significantly. sid.ir

| Oxidant | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| NaNO₃ | None | 17 | 10 |

| NaNO₃ | PEG-600 | 53 | 10 |

| NaNO₃ / AcOH | PEG-600 | 92 | 3 |

| KNO₃ / AcOH | PEG-600 | > 85 | - |

| Ca(NO₃)₂ / AcOH | PEG-600 | > 85 | - |

| NaNO₂ / AcOH | PEG-600 | > 85 | - |

Oxidation of 3,4-Dimethylbenzyl Chloride

Role of Phase Transfer Catalysis

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. egyankosh.ac.inijirset.comcrdeepjournal.org In the context of this compound synthesis, PTC plays a significant role in the oxidation of 3,4-dimethylbenzyl chloride. sid.ir The use of a phase transfer catalyst allows for the transport of an anion from an aqueous phase to an organic phase where the reaction occurs. egyankosh.ac.in

One effective method involves the oxidation of 3,4-dimethylbenzyl chloride using sodium nitrate (NaNO₃) in an aqueous medium, catalyzed by Polyethylene Glycol (PEG-600). sid.ir In this two-phase system, the reaction yield is significantly enhanced in the presence of the phase transfer catalyst. sid.ir For instance, the oxidation of 3,4-dimethylbenzyl chloride with NaNO₃ in water at reflux temperature for 10 hours results in a mere 17% yield. However, with the addition of PEG-600 as a phase transfer catalyst, the yield increases to 53% under the same conditions. sid.ir The coexistence of PEG-600 and acetic acid further boosts the yield to 92% in a shorter reaction time of 3 hours. sid.ir

The choice of the phase transfer catalyst is critical. While various catalysts can be employed, PEG-600 has been identified as a particularly effective option for this transformation. sid.ir The efficiency of different catalysts can be compared, as shown in the table below.

Table 1: Effect of Different Phase Transfer Catalysts on the Oxidation of 3,4-Dimethylbenzyl Chloride

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | None | 67 |

| 2 | PEG-200 | 90 |

| 3 | PEG-400 | 91 |

| 4 | PEG-600 | 92 |

| 5 | PEG-800 | 90 |

Reaction Conditions: 3,4-dimethylbenzyl chloride (0.1 mol), NaNO₃ (0.11 mol), PTC (1.2 mmol), AcOH (10 ml), H₂O (10 ml), reflux, 3h. Data sourced from sid.ir

Biocatalytic Approaches to Aldehyde Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of aldehydes. mdpi.comsjtu.edu.cn Enzymes can catalyze specific reactions under mild conditions, often leading to higher purity and yield while minimizing environmental impact. mdpi.com

Enzymatic Oxyfunctionalization of Alkylaromatics (e.g., pseudocumene)

The enzymatic oxyfunctionalization of alkylaromatics, such as pseudocumene (1,2,4-trimethylbenzene), presents a direct route to this compound. chemrxiv.orgmdpi.com This process typically involves the use of monooxygenase enzymes, which can selectively oxidize a methyl group on the aromatic ring. mdpi.comresearchgate.net

A notable example is the use of xylene monooxygenase (XMO) from Pseudomonas putida, often expressed in a recombinant host like Escherichia coli. chemrxiv.orgmdpi.com This enzyme can catalyze the multi-step oxidation of pseudocumene, first to 3,4-dimethylbenzyl alcohol, then to this compound, and finally to 3,4-dimethylbenzoic acid. nih.gov

To control the reaction and accumulate the desired aldehyde intermediate, a two-liquid phase system can be employed. mdpi.comresearchgate.net In this setup, the hydrophobic this compound partitions into an organic phase, effectively removing it from the aqueous phase containing the biocatalyst and preventing further oxidation to the carboxylic acid. mdpi.comresearchgate.net This approach has been shown to achieve a high yield of this compound from pseudocumene. chemrxiv.org Specifically, using E. coli expressing xylene monooxygenase, a 70% yield of this compound from pseudocumene has been reported. chemrxiv.org

Table 2: Biocatalytic Production of this compound

| Substrate | Biocatalyst | Product | Productivity/Yield | Reference |

|---|---|---|---|---|

| Pseudocumene | E. coli expressing Xylene Monooxygenase | This compound | 70% yield | chemrxiv.org |

| Pseudocumene | Living cells with Alcohol Oxidase (AOx) | This compound | 1.6 g L⁻¹ h⁻¹ | nih.gov |

Data sourced from chemrxiv.orgnih.gov

Grignard Reaction for Aryl Aldehyde Synthesis

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of aryl aldehydes. thermofisher.com

Formylation of Bromo-Substituted Xylenes

A key application of the Grignard reaction in this context is the formylation of bromo-substituted xylenes, specifically 4-bromo-1,2-dimethylbenzene (also known as 4-bromo-o-xylene), to produce this compound. wipo.intgoogle.com This process involves the initial formation of a Grignard reagent by reacting 4-bromo-o-xylene (B1216868) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com An initiator, such as iodine, is often used to start the reaction. google.com

The resulting Grignard reagent, 3,4-dimethylphenylmagnesium bromide, is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), to form an intermediate. wipo.intgoogle.com Subsequent hydrolysis of this intermediate with an aqueous acid, like hydrochloric acid (HCl), yields the final product, this compound. wipo.intgoogle.com This method provides a straightforward and efficient route to the target aldehyde. google.com

The reaction proceeds in a stepwise manner, and the conditions, including temperature and the sequence of reagent addition, are crucial for successful initiation and completion of the Grignard reaction. google.com

Table 3: Grignard Reaction for this compound Synthesis

| Starting Material | Reagents | Product | Key Steps | Reference |

|---|

Strategic Approaches to High Purity Synthesis

Achieving high purity in the synthesis of this compound is paramount for its application in various industries. chemscene.comottokemi.com This requires careful control of reaction conditions to minimize the formation of unwanted by-products.

Mitigation of By-product Formation

By-product formation is a common challenge in the synthesis of this compound, particularly in oxidation and formylation reactions. In the oxidation of 3,4-dimethylbenzyl chloride, further oxidation of the aldehyde to 3,4-dimethylbenzoic acid can occur, especially with an excess of the oxidizing agent. sid.ir Careful control of the stoichiometric ratio of reactants is therefore essential. sid.ir

In formylation reactions of o-xylene, such as the Gattermann-Koch reaction, the formation of isomers is a significant issue. psu.edugoogle.com The reaction of o-xylene with carbon monoxide can lead to the production of 2,3-dimethylbenzaldehyde (B27725) alongside the desired 3,4-isomer, which complicates purification. google.comgoogle.com

A strategic approach to circumvent the issue of isomeric by-products is to start with a pre-functionalized substrate, such as 4-bromo-o-xylene, in a Grignard reaction. google.com This directs the formylation to the desired position, thus avoiding the formation of the 2,3-isomer. google.com This method is particularly advantageous when the final product, such as 1,3:2,4-bis-(3,4-dimethylbenzylidene) sorbitol (DMDBS), does not require the separation of the 2,3-dimethylbenzaldehyde isomer, making the process more cost-effective. google.comwipo.int

In biocatalytic oxidations, the over-oxidation of the aldehyde to the corresponding carboxylic acid is a primary concern. nih.gov As previously mentioned, employing a two-liquid phase system is an effective strategy to mitigate this by continuously extracting the aldehyde product from the reactive aqueous phase. mdpi.comresearchgate.net

Table 4: Common By-products and Mitigation Strategies

| Reaction Type | Common By-product(s) | Mitigation Strategy | Reference |

|---|---|---|---|

| Oxidation of 3,4-dimethylbenzyl chloride | 3,4-Dimethylbenzoic acid | Control stoichiometry of oxidizing agent | sid.ir |

| Formylation of o-xylene | 2,3-Dimethylbenzaldehyde (isomer) | Use of 4-bromo-o-xylene as starting material in a Grignard reaction | google.com |

| Biocatalytic oxidation of pseudocumene | 3,4-Dimethylbenzoic acid | Two-liquid phase system to remove aldehyde product | mdpi.comresearchgate.net |

Data sourced from sid.irmdpi.comresearchgate.netgoogle.com

Process Optimization for Selectivity and Yield

The industrial production of this compound necessitates rigorous process optimization to maximize yield and selectivity, thereby ensuring economic viability and minimizing environmental impact. Research has focused on refining several synthetic pathways by systematically adjusting parameters such as catalyst systems, reaction temperature, pressure, and molar ratios of reactants.

One of the primary methods for synthesizing this compound is the formylation of o-xylene using carbon monoxide. psu.edu This reaction, a variation of the Gattermann-Koch reaction, has been optimized to operate under milder and safer conditions than historical methods that required high pressures and hazardous reagents like gaseous hydrogen chloride. psu.edu

Key optimization parameters for the formylation of o-xylene include the reaction temperature, the pressure of carbon monoxide, and the molar ratio of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the o-xylene substrate. Studies have shown that controlling these variables is crucial for achieving high yields. For instance, a significant improvement in yield is observed when a small catalytic amount of aqueous hydrochloric acid is introduced into the reaction mixture. psu.edu

Detailed research findings indicate that the reaction temperature has a pronounced effect on the product yield. An optimal temperature of around 0°C has been identified, at which a peak yield of approximately 78% can be achieved. psu.edu Deviations from this temperature lead to a noticeable decrease in yield.

Table 1: Effect of Reaction Temperature on this compound Yield Reaction conditions: n(AlCl₃) : n(o-xylene) = 1:4; CO pressure, 0.7 MPa. Yields are based on AlCl₃ and determined by Gas Chromatography (GC) analysis. psu.edu

| Temperature (°C) | Yield (%) |

| -10 | 65 |

| 0 | 78 |

| 10 | 71 |

| 20 | 62 |

The pressure of carbon monoxide is another critical factor. While older methods relied on high pressures (around 7.0 MPa), modern optimizations have demonstrated that high yields can be obtained at much lower and safer pressures, such as 0.7 MPa. psu.edu This not only enhances the safety profile of the process but also reduces the need for specialized high-pressure reactors, leading to cost savings. psu.edu

The molar ratio of the catalyst to the substrate also plays a vital role. Experiments have determined that a molar ratio of aluminum chloride to o-xylene of 1:4 produces a relatively good yield without the need for additional solvents, which simplifies the purification process. psu.edu

Another effective synthetic route involves a two-step process starting with the chloromethylation of o-xylene to produce 3,4-dimethylbenzyl chloride, followed by its oxidation to this compound. sid.irresearchgate.net The optimization of this method has focused on the use of micellar and phase-transfer catalysis to improve efficiency and yield in aqueous media. sid.irresearchgate.net In the chloromethylation step, using a cetyltrimethylammonium bromide (CTAB) micellar catalytic system enhances the reaction. researchgate.net

For the subsequent oxidation step, a phase-transfer catalyst like polyethylene glycol (PEG-600) in the presence of sodium nitrate (NaNO₃) and acetic acid (AcOH) has proven effective. sid.ir The presence of both the phase-transfer catalyst and acetic acid is crucial for maximizing the yield. sid.ir Research indicates that in a system containing both PEG-600 and acetic acid, a yield of 92% can be achieved within 3 hours. sid.ir

Table 2: Optimization of the Oxidation of 3,4-Dimethylbenzyl Chloride Reaction of 3,4-dimethylbenzyl chloride (10 mmol) with NaNO₃ (12 mmol) in water (20 mL) at 100°C. sid.ir

| Entry | Catalyst / Additive | Time (h) | Yield (%) |

| 1 | None | 5 | 15 |

| 2 | PEG-600 | 5 | 70 |

| 3 | AcOH (10 mL) | 5 | 45 |

| 4 | PEG-600 + AcOH (10 mL) | 3 | 92 |

Furthermore, the direct oxidation of 3,4-dimethylbenzyl alcohol using an iron oxide catalyst in xylene solvent has been reported to achieve a 94% conversion with 97% selectivity for this compound. rsc.org This method highlights the importance of catalyst selection in achieving high selectivity. Biocatalytic approaches have also been explored, utilizing recombinant E. coli to express xylene monooxygenase, which can oxidize pseudocumene (1,2,4-trimethylbenzene) through multiple steps to yield this compound. sigmaaldrich.cnnih.gov

A different strategy involves the Grignard reaction, starting from 4-bromo-o-xylene. google.comwipo.int This process includes reacting 4-bromo-o-xylene with magnesium to form a Grignard reagent, which is then formylated using N,N-dimethylformamide (DMF) and subsequently treated with aqueous HCl to yield the final product. google.com The optimization of this process involves the use of iodine as an initiator and tetrahydrofuran as the preferred solvent. google.com

Mechanistic Investigations of 3,4 Dimethylbenzaldehyde Reactions

Aldehyde Condensation Reactions

Aldol (B89426) Condensation Mechanisms (e.g., with D-sorbitol for DMDBS synthesis)

The synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a notable polypropylene (B1209903) nucleation agent, occurs through the acid-catalyzed aldol condensation of 3,4-dimethylbenzaldehyde with D-sorbitol. researchgate.nettcichemicals.com This reaction involves the formation of a six-membered cyclic acetal (B89532). The process is a dehydrocondensation reaction where two molecules of this compound react with one molecule of D-sorbitol. wipo.int The reaction is typically carried out in a 2:1 molar ratio of the aldehyde to the alditol. wipo.int

The mechanism proceeds via the protonation of the aldehyde's carbonyl group by an acid catalyst, which enhances its electrophilicity. Subsequently, a hydroxyl group from D-sorbitol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and dehydration to form the acetal linkage. This process occurs twice to yield the final DMDBS product. researchgate.net The use of solid acid catalysts has been explored for this synthesis. researchgate.net

Optimal conditions for the synthesis of DMDBS have been identified to maximize yield and product quality. These include a molar ratio of this compound to D-sorbitol of 2.0-2.1:1, a specific catalyst and solvent concentration, and a reaction temperature of 72°C for 6 hours. researchgate.net Under these conditions, yields can exceed 70% with a melting point above 250°C. researchgate.net

Interactive Table: Optimized Conditions for DMDBS Synthesis

| Parameter | Optimal Value |

| Aldehyde/Sorbitol Molar Ratio | 2.0-2.1:1 |

| Catalyst Weight Percent | 4.0% |

| Solvent Weight Percent | 580% |

| Reaction Temperature | 72°C |

| Reaction Duration | 6 hours |

Solvent-Free Reaction Kinetics and Phase Effects

The kinetics of the synthesis of DMDBS from this compound and D-sorbitol can be influenced by the reaction medium. While traditionally performed in solvents, investigations into solvent-free, or "green," reaction conditions are of increasing interest. Grinding, a solvent-free method, has been recognized as an efficient and environmentally friendly process for organic synthesis. rajpub.com

In the context of related acetalization reactions, such as the reaction of benzaldehyde (B42025) with glycerol, microwave irradiation has been shown to significantly accelerate the reaction, with optimal temperatures around 140°C. researchgate.net The phase behavior of the resulting DMDBS is also of interest, as it can form organogels in various organic solvents. researchgate.netnih.gov The gelation behavior is dependent on the solvent system, with DMDBS forming gels in binary mixtures of a good solvent (like DMSO) and a poor solvent (like toluene (B28343) or 1-propanol). nih.gov The structure and stability of these gels are influenced by hydrogen bonding between the gelator molecules. nih.gov

The interaction between the DMDBS gelator and the solvent, which can be estimated using Flory-Huggins parameters, affects the morphology of the resulting gel network and its physical properties, such as leakage and thermal storage performance when used as a phase change material. researchgate.net

C-H Functionalization Directed by the Aldehyde Group

Regioselective C-H Alkylation Mechanisms

The aldehyde group of this compound can act as a directing group to achieve regioselective C-H functionalization. This approach allows for the selective modification of C-H bonds at positions that might otherwise be unreactive. The aldehyde group can be used as a traceless directing group, meaning it facilitates the reaction and is subsequently removed or transformed in the process. acs.org

In rhodium(III)-catalyzed reactions, the aldehyde assists in the direct addition of a C-H bond to unsaturated electrophiles like acrylates. acs.org This process involves the formation of a metallacyclic intermediate, which then undergoes insertion of the electrophile and subsequent reductive elimination. A key feature of this methodology is the in-situ decarbonylation that removes the directing aldehyde group, leading to the alkylated product. acs.org The presence of a small amount of water has been found to be beneficial for this transformation. acs.org

Role of Transition Metal Catalysis (e.g., Rhodium(III) Catalysis)

Transition metal catalysts, particularly those based on rhodium(III), have proven to be highly effective in mediating C-H functionalization reactions directed by an aldehyde group. rsc.orgrsc.orgacs.orgsioc-journal.cnnih.gov The trivalent rhodium center is electron-deficient, making the C-Rh(III) bond formed during C-H activation highly polar. sioc-journal.cn This polarity allows it to react with a variety of electrophilic reagents. sioc-journal.cn

The general catalytic cycle for rhodium(III)-catalyzed C-H activation involves the coordination of the directing group (the aldehyde) to the metal center, followed by C-H bond cleavage to form a rhodacycle intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or an acrylate, leading to the formation of the new C-C bond. acs.orgacs.org The catalyst is then regenerated in a final reductive elimination or similar step. These reactions often exhibit broad substrate scope and functional group tolerance. rsc.orgnih.gov For instance, rhodium(III) catalysts have been successfully employed for the C-H amidation and formyl arylation of benzaldehydes. rsc.orgrsc.org

Interactive Table: Rhodium(III)-Catalyzed C-H Functionalization of Benzaldehydes

| Reaction Type | Coupling Partner | Key Feature |

| C-H Alkylation | Acrylates | Traceless directing group (aldehyde) with in-situ decarbonylation. acs.org |

| C-H Amidation | Dioxazolones | Direct amidation to form 2-aminobenzaldehydes. rsc.org |

| Formyl Arylation | Diaryliodonium salts | Synthesis of benzophenones. rsc.org |

| Formyl Alkynylation | Hypervalent iodine-alkyne reagents | Synthesis of ynones. acs.org |

Photochemical Transformations and Radical Pathways (studies on related benzaldehydes)

While specific studies on the photochemical transformations of this compound are not prevalent, the photochemistry of benzaldehyde and its substituted derivatives provides insight into potential reaction pathways. beilstein-journals.orgnih.govacs.org Aldehydes can act as photoinitiators in various organic transformations. beilstein-journals.orgnih.gov

Upon absorption of UV light (around 300 nm), benzaldehyde is excited from its ground state (S0) to a singlet excited state (S1), which can then undergo intersystem crossing to a triplet state (T1). beilstein-journals.org This triplet state is responsible for much of the observed photoreactivity. beilstein-journals.org There are several possible dissociation pathways for the excited benzaldehyde, including the formation of a benzoyl radical and a hydrogen radical, or a phenyl radical and a formyl radical. beilstein-journals.org The specific pathway can be influenced by the wavelength of irradiation. beilstein-journals.orgnih.gov

In the presence of a hydrogen donor solvent, the triplet state of benzaldehyde can abstract a hydrogen atom to form an α-hydroxybenzyl radical. beilstein-journals.org In non-donating solvents, the excited benzaldehyde can react with a ground-state benzaldehyde molecule to generate a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org These radical intermediates can then participate in a variety of subsequent reactions. For example, the electrochemical reduction of benzaldehyde can proceed via a ketyl radical intermediate, which can then undergo C-C coupling. rsc.org The stability of this radical intermediate is a key factor in determining the reaction outcome. rsc.org Furthermore, photochemical transformations of ortho-substituted benzaldehydes have been shown to lead to cyclization products. nih.gov

Photochemical Alpha-Cleavage Mechanisms

The photochemical behavior of aromatic aldehydes, such as this compound, is characterized by the α-cleavage (Norrish Type I) reaction upon absorption of light. This process is initiated by the excitation of the molecule to a singlet state (n→π* transition), which can then undergo intersystem crossing to a more stable triplet state. beilstein-journals.org For related benzaldehyde compounds, it has been demonstrated that the triplet state is the primary precursor to the cleavage of the bond between the carbonyl carbon and the aromatic ring. beilstein-journals.org

In a process analogous to the photolysis of benzaldehyde, the irradiation of this compound would lead to the homolytic cleavage of the C-C bond adjacent to the carbonyl group. beilstein-journals.org This results in the formation of a radical pair: a 3,4-dimethylbenzoyl radical and a formyl radical. The efficiency of this cleavage, represented by the quantum yield, is influenced by the solvent environment and the presence of other reactive species. psu.edu Studies on similar molecules, like 3',5'-dimethoxybenzoin, have shown that α-cleavage is a significant photochemical pathway, leading to the formation of corresponding benzaldehyde and benzoyl radical species. nih.gov The subsequent reactions of these radicals determine the final product distribution. nih.gov

Formation of Radical Species

Following the initial α-cleavage, a pair of radical species is generated from this compound. Specifically, the homolytic bond scission yields the 3,4-dimethylbenzoyl radical and a hydrogen radical (from the aldehyde group). The formation of these radical intermediates has been confirmed in studies of similar aromatic aldehydes through techniques like electron spin resonance (ESR) flash photolysis and chemically induced dynamic nuclear spin polarization (CIDNP). beilstein-journals.org

The primary radical species formed are:

3,4-Dimethylbenzoyl radical: This is a key intermediate that can undergo several reaction pathways, including decarbonylation to form a 3,4-dimethylphenyl radical, or it can abstract a hydrogen atom from the solvent or another molecule to reform this compound or other products. beilstein-journals.org

Formyl radical (•CHO): This radical is less stable and can readily lose a hydrogen atom to form carbon monoxide or participate in other radical-radical reactions.

The environment plays a crucial role in the fate of these radicals. In hydrogen-donating solvents, the radicals can be quenched through hydrogen abstraction. beilstein-journals.org For instance, studies on benzaldehyde have shown that in such solvents, an α-hydroxybenzyl radical can be the primary detectable species. beilstein-journals.org The radical pair can also recombine or react with other molecules in the system, leading to a variety of photoproducts. beilstein-journals.org

Enzymatic Biotransformations and Side-Chain Cleavage (mechanistic insights from analogous systems)

Lignin (B12514952) Peroxidase Catalysis and Electron Transfer

Lignin peroxidase (LiP), a heme-containing enzyme produced by white-rot fungi, is capable of oxidizing non-phenolic aromatic compounds, a category that includes derivatives analogous to this compound. nih.govwur.nl The catalytic cycle of LiP is initiated by the reaction of the native ferric enzyme with hydrogen peroxide (H₂O₂), forming a high-redox potential oxo-ferryl intermediate known as Compound I. nih.govmdpi.com

Compound I is a powerful oxidant that can abstract one electron from an aromatic substrate, like a veratryl alcohol analogue, to generate a substrate radical cation. nih.govnih.gov This one-electron transfer (SET) is a critical step. acs.org The enzyme is reduced to Compound II in this process. nih.gov A second one-electron reduction of Compound II by another substrate molecule returns the enzyme to its resting ferric state, completing the cycle. wu.ac.th

The ability of LiP to oxidize substrates is linked to its high redox potential, particularly at an optimal acidic pH of around 3. acs.orgacs.org For non-phenolic substrates, an exposed tryptophan residue (Trp-171 in Phanerochaete chrysosporium LiP) can act as a mediator in the long-range electron transfer from the substrate to the heme active site. nih.govacs.org This process generates a substrate radical cation, which is the key reactive intermediate leading to subsequent bond cleavages. acs.orgwu.ac.th

Non-Enzymatic Reaction Steps within Biocatalytic Cycles

Once the lignin peroxidase generates the aromatic cation radical from a substrate analogous to this compound, the subsequent reactions leading to side-chain cleavage are typically non-enzymatic. wu.ac.thcsic.es The radical cation is highly unstable and undergoes spontaneous fragmentation. wu.ac.th

The primary non-enzymatic reaction for lignin model compounds is the cleavage of the Cα-Cβ bond in the side chain. rsc.org This fragmentation is a result of the electronic rearrangement within the radical cation, leading to the formation of a benzaldehyde derivative and other products. acs.org For example, in the degradation of lignin model compounds, the Cα-Cβ cleavage of β-O-4 aryl ether linkages results in the release of an aromatic aldehyde. acs.org These subsequent reactions, including bond cleavages and rearrangements, are driven by the inherent reactivity of the radical cation formed during the enzymatic step. wu.ac.thcsic.es

Copper-Catalyzed Amidation Processes (general aldehyde reactivity)

While not specific to this compound, the general reactivity of aldehydes in copper-catalyzed amidation provides insight into potential synthetic transformations. This process typically involves the reaction of an aldehyde with an amine in the presence of a copper catalyst and an oxidant. organic-chemistry.orgorganic-chemistry.org

A plausible mechanism for this transformation involves the initial formation of a hemiaminal intermediate from the reaction of the aldehyde and the amine. organic-chemistry.org This intermediate is then oxidized. In some proposed mechanisms, a Cu(I)/Cu(II)/Cu(III) catalytic cycle is involved. acs.orgacs.orgnih.gov The reaction can be initiated by an oxidant like tert-butyl hydroperoxide (TBHP), which generates radical species. acs.org

In one proposed pathway, the hemiaminal intermediate reacts with a copper(II) species. acs.org Concurrently, a benzoyl radical can be formed from the aldehyde. acs.org The reaction proceeds through a series of steps involving the copper catalyst in different oxidation states and can involve radical rearrangement processes like a 1,3-hydrogen atom transfer (1,3-HAT). acs.orgacs.org The use of inexpensive copper salts like copper(I) oxide or copper sulfate (B86663) makes this an economically viable method for amide synthesis from a wide range of aldehydes. organic-chemistry.org The reaction conditions are generally mild and tolerate various functional groups. organic-chemistry.orgorganic-chemistry.org

| Reaction Type | Key Intermediates/Species | Catalyst/Conditions | Resulting Transformation |

| Photochemical α-Cleavage | Triplet excited state, 3,4-dimethylbenzoyl radical, formyl radical | UV light | Cleavage of the C-C bond adjacent to the carbonyl group |

| Lignin Peroxidase Catalysis | Compound I, Compound II, aromatic cation radical | Lignin Peroxidase, H₂O₂, acidic pH | One-electron oxidation of the aromatic ring |

| Copper-Catalyzed Amidation | Hemiaminal, Copper (I, II, III) species, radical intermediates | Copper salt (e.g., CuI, CuSO₄), oxidant (e.g., TBHP) | Conversion of the aldehyde to an amide |

Derivatization and Functionalization Strategies for 3,4 Dimethylbenzaldehyde

Synthesis of Advanced Intermediates for Diverse Applications

The strategic modification of 3,4-dimethylbenzaldehyde allows for the creation of complex molecules tailored for specific scientific investigations and applications. These include the synthesis of hydrazide derivatives for crystallographic analysis, acetamide (B32628) analogs as key synthetic building blocks, and Schiff bases for the development of coordination complexes.

The synthesis of hydrazide derivatives from this compound is a key strategy for developing compounds suitable for single-crystal X-ray diffraction studies. These studies provide valuable insights into molecular conformation, hydrogen bonding networks, and crystal packing.

A common synthetic route involves the condensation reaction of a hydrazide with this compound. For instance, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized by reacting 3,4-dimethoxybenzohydrazide (B1302353) with various aromatic aldehydes. nih.gov While this example uses a dimethoxy-substituted benzohydrazide, the principle extends to the use of this compound to create analogous structures. The resulting hydrazone derivatives are often crystalline solids, making them ideal candidates for crystallographic analysis. nih.govmdpi.com

The characterization of these derivatives is typically accomplished using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with final structural confirmation provided by single-crystal X-ray diffraction. nih.govmdpi.com These analyses are crucial for understanding the structure-property relationships of the synthesized compounds.

Table 1: Examples of Hydrazide Derivative Synthesis for Structural Studies

| Starting Hydrazide | Aldehyde | Resulting Derivative Type | Analytical Techniques |

|---|---|---|---|

| 3,4-dimethoxybenzohydrazide | Aromatic Aldehydes | N'-benzylidene-3,4-dimethoxybenzohydrazide | IR, NMR, MS, Elemental Analysis |

Acetamide analogs derived from or related to this compound are valuable intermediates in organic synthesis. These compounds can serve as precursors for the creation of more complex molecules, including dyes and pigments, due to their electron-rich aromatic systems.

The synthesis of such analogs can be achieved through various established chemical transformations. For example, a related compound, 2,4-dimethylbenzaldehyde, undergoes a Horner-Emmons reaction with N-Cbz-glycine phosphonate (B1237965) to produce an amidoacrylate, which is a key intermediate for chiral amino acid synthesis. mdpi.com Similar synthetic strategies can be envisioned for this compound. The resulting acetamide derivatives can be further modified, for instance, through hydrolysis to yield amino alcohols, which are important chiral building blocks in drug discovery. mdpi.com

The versatility of the aldehyde group in this compound allows for its conversion into a variety of functional groups, which can then be incorporated into larger molecular frameworks, highlighting its role as a foundational synthetic intermediate.

Table 2: Synthetic Applications of Acetamide Analogs

| Derivative Type | Synthetic Application | Reference |

|---|---|---|

| Acetamide Analogs | Intermediates in dye/pigment synthesis | |

| Amidoacrylates | Precursors for chiral amino acids | mdpi.com |

Schiff bases, formed through the condensation reaction of a primary amine with an aldehyde, are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. jsscacs.edu.in this compound is a readily available aromatic aldehyde for the synthesis of such ligands.

The reaction of this compound with various amines, such as 3,5-dimethoxyaniline, yields the corresponding Schiff base, in this case, (3,5-Dimethoxy-phenyl)-(3,4-dimethyl-benzylidene)-amine. jsscacs.edu.in These Schiff base ligands can then be used to synthesize metal complexes with potential applications in catalysis, materials science, and biological systems. jsscacs.edu.inbendola.com

The coordination of these ligands to metal centers, such as cobalt(II), nickel(II), copper(II), and zinc(II), can lead to complexes with specific geometries, such as octahedral structures. rdd.edu.iq The resulting metal complexes are typically characterized by a suite of analytical techniques including infrared and electronic spectroscopy, magnetic susceptibility measurements, and molar conductivity to elucidate their structural and electronic properties. rdd.edu.iq

Table 3: Schiff Base Formation and Coordination

| Reactants | Schiff Base Product | Metal Ions for Complexation | Potential Complex Geometry |

|---|---|---|---|

| This compound, 3,5-dimethoxyaniline | (3,5-Dimethoxy-phenyl)-(3,4-dimethyl-benzylidene)-amine | Not specified in source | Not specified in source |

| Benzaldehyde (B42025) derivatives, 4'-aminoacetophenone | V-shaped Schiff bases | Fe(III), Ni(II), Cu(II) | Not specified in source |

Nucleating Agents for Polymeric Materials

This compound is a crucial starting material for the synthesis of nucleating agents, which are additives used to control the crystallization behavior of polymers like polypropylene (B1209903). These agents enhance the material's properties by promoting the formation of a finer and more uniform crystalline structure.

A prominent nucleating agent synthesized from this compound is 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol, commonly known as DMDBS. google.com This compound is produced through the acid-catalyzed condensation reaction of D-sorbitol with two equivalents of this compound. researchgate.net

The synthesis involves reacting D-sorbitol and this compound in a suitable solvent system, often in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.netrsc.org Alternative methods have been developed to improve efficiency and cost-effectiveness. One such route involves the bromination of o-xylene (B151617), followed by a Grignard reaction to form a mixture of dimethylbenzaldehydes, which then reacts with sorbitol to selectively yield DMDBS. google.com This approach avoids the need for separating the this compound isomer from its 2,3-isomer. google.com

Microwave irradiation has also been employed to accelerate the reaction, with temperatures ranging from 50 to 150 degrees Celsius, achieving high yields. evitachem.com The use of a two-solvent system, combining a hydrophobic and a hydrophilic solvent, can facilitate product precipitation while keeping reactants in solution. evitachem.com

Table 4: Synthetic Routes to Bis(3,4-dimethyldibenzylidene)sorbitol (DMDBS)

| Starting Materials | Key Reaction Steps | Catalyst | Noteworthy Features |

|---|---|---|---|

| o-xylene, sorbitol | Bromination of o-xylene, Grignard reaction, condensation with sorbitol | Not specified in source | Cost-effective, obviates isomer separation |

| D-sorbitol, this compound | Condensation reaction | Solid acid | Yields over 70% with a melting point over 250°C |

The properties of the synthesized DMDBS as a nucleating agent are significantly influenced by the reaction conditions during its preparation. Key parameters that are controlled to optimize the final product include the molar ratio of reactants, the type and amount of catalyst, the choice of solvent, reaction temperature, and reaction time. researchgate.net

The processing temperature when DMDBS is blended with polypropylene also affects its efficiency as a clarifying agent. rsc.org A significant improvement in the haze reduction of polypropylene is observed when the processing temperature is above the crystal transformation temperature of DMDBS (226 °C). rsc.org The concentration of DMDBS in the polymer is also a key factor, with optimal clarification effects typically seen at concentrations around 0.2 to 1 wt%. researchgate.netmdpi.com

Table 5: Influence of Reaction Parameters on DMDBS Synthesis and Performance

| Parameter | Optimal Range/Value | Effect on Product/Performance | Reference |

|---|---|---|---|

| Aldehyde/Sorbitol Molar Ratio | 2.0-2.1:1 | Maximizes yield | researchgate.net |

| Reaction Temperature (Synthesis) | 72°C | High yield and melting point | researchgate.net |

| Reaction Duration (Synthesis) | 6 hours | Ensures completion of reaction | researchgate.net |

| DMDBS Concentration in Polypropylene | 0.2 - 1 wt% | Optimal clarity and haze reduction | researchgate.netmdpi.com |

Table 6: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N'-benzylidene-3,4-dimethoxybenzohydrazide |

| 3,4-dimethoxybenzohydrazide |

| 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide |

| 2,4-dimethylbenzaldehyde |

| 5-chloro-N'-[(E)-(2,4-dimethylphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide |

| N-Cbz-glycine phosphonate |

| 2-amino-3-phenylpropanol |

| Dichloroacetanilide |

| 3,5-dimethoxyaniline |

| (3,5-Dimethoxy-phenyl)-(3,4-dimethyl-benzylidene)-amine |

| 4'-aminoacetophenone |

| 2-amino-5-phenyl-1,3,4-thaidiazole |

| N-[5-(phenyl)2-(amino)1,3,4-thiadiazolebenzylidene] |

| 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS) |

| D-sorbitol |

| o-xylene |

| p-toluenesulfonic acid |

Diverse Chemical Transformations of the Aldehyde Moiety

The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon and a weakly acidic α-hydrogen, making it susceptible to both nucleophilic attack and oxidation. This dual reactivity is central to its role as a synthetic intermediate.

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 3,4-dimethylbenzoic acid. This transformation is a common step in organic synthesis to introduce a carboxyl group, which is itself a versatile functional group for forming amides, esters, and other acid derivatives. The choice of oxidizing agent can range from strong to mild, depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) are highly effective. In a biphasic system, phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the organic-soluble aldehyde and the aqueous permanganate solution. Studies on various substituted benzaldehydes have shown that this method can produce the corresponding benzoic acids in very high yields, often exceeding 90%. semanticscholar.orgresearchgate.net The reaction proceeds smoothly at room temperature in non-polar solvents like toluene (B28343) or ethyl acetate (B1210297) with a suitable phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB). semanticscholar.org

For substrates that may be sensitive to harsh conditions, milder oxidizing agents are preferred. Tollens' reagent, an alkaline solution of ammoniacal silver nitrate (B79036) ([Ag(NH₃)₂]⁺), provides a selective method for oxidizing aldehydes without affecting other functional groups. libretexts.orgaakash.ac.in The reaction, often called the "silver mirror test," results in the reduction of silver ions to metallic silver, which deposits on the glassware, and the oxidation of the aldehyde to a carboxylate salt. libretexts.orgsavemyexams.com This method is particularly useful for qualitative analysis but can also be applied in synthesis where mild conditions are paramount. libretexts.orgvedantu.com

Table 1: Selected Methods for the Oxidation of this compound

| Reagent(s) | Product | Solvent(s) | Conditions | Yield | Citation(s) |

|---|---|---|---|---|---|

| Potassium Permanganate (KMnO₄), Phase-Transfer Catalyst | 3,4-Dimethylbenzoic Acid | Toluene, Ethyl Acetate | Room Temperature | >90% | semanticscholar.orgresearchgate.net |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3,4-Dimethylbenzoic Acid | Alcohol, Water | Gentle Warming | High | libretexts.orgsavemyexams.comvedantu.com |

Reduction to Alcohols

The reduction of the aldehyde group in this compound to a primary alcohol yields (3,4-dimethylphenyl)methanol, also known as 3,4-dimethylbenzyl alcohol. This transformation is fundamental for introducing a hydroxyl group, which can be used in subsequent reactions like etherification or esterification. The most common and convenient reagents for this purpose are complex metal hydrides.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent widely used for the reduction of aldehydes and ketones. masterorganicchemistry.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.idchemguide.co.uk The aldehyde is converted to the corresponding primary alcohol with high efficiency. masterorganicchemistry.comchemguide.co.uk The general procedure involves dissolving the aldehyde in the alcohol, adding NaBH₄, and after the reaction is complete, processing the mixture to isolate the alcohol product. ugm.ac.idlibretexts.org

For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used. byjus.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce not only aldehydes and ketones but also less reactive functional groups like esters and carboxylic acids. byjus.comharvard.edu Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water and other protic solvents. byjus.comorganicchemistrytutor.com The reaction is typically followed by a careful workup step involving the sequential addition of water and/or acid to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex to liberate the final alcohol product. harvard.eduorganicchemistrytutor.com

Table 2: Selected Methods for the Reduction of this compound

| Reagent(s) | Product | Solvent(s) | Conditions | Citation(s) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (3,4-dimethylphenyl)methanol | Ethanol, Methanol | Room Temperature | ugm.ac.idchemguide.co.uklibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | (3,4-dimethylphenyl)methanol | Diethyl Ether, THF | Anhydrous | byjus.comharvard.eduorganicchemistrytutor.com |

Computational Chemistry and Theoretical Studies on 3,4 Dimethylbenzaldehyde

Reaction Pathway Characterization and Kinetic Studies (using analogous systems)

The characterization of reaction pathways and the study of kinetics are fundamental to understanding the chemical behavior of a molecule. For substituted benzaldehydes, these studies often focus on reactions involving the aldehyde functional group, such as oxidation, reduction, and nucleophilic additions. libretexts.orgshivajicollege.ac.in Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping these reaction pathways, identifying transition states, and calculating activation energies.

Due to the scarcity of specific data for 3,4-dimethylbenzaldehyde, the oxidation of 3,4-dimethoxybenzaldehyde (B141060) serves as a valuable analogous system. Both the dimethyl and dimethoxy substituents are electron-donating, influencing the reactivity of the aromatic ring and the aldehyde group in a comparable manner. A detailed computational study on the formation of veratraldehyde (3,4-dimethoxybenzaldehyde) from a lignin (B12514952) model compound provides a framework for understanding the complex, multi-step reaction mechanisms that analogous benzaldehydes can undergo. This study employed the Minnesota Global Hybrid functional M06-2X with a 6-31++G(d,p) basis set to model the reaction pathway.

Furthermore, kinetic studies on various isomers of dimethylbenzaldehyde provide crucial data on their reactivity. For instance, the gas-phase reactions of dimethylbenzaldehyde isomers with nitrate (B79036) radicals (NO₃) have been measured, showing how the position of the methyl groups influences the reaction rate. copernicus.orgresearchgate.net

Table 1: Gas-Phase Reaction Rate Coefficients of Dimethylbenzaldehyde Isomers with NO₃ Radicals at 298 ± 2 K

| Compound | Rate Coefficient (k) in 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ |

|---|---|

| 2,4-Dimethylbenzaldehyde | 15.1 ± 1.3 |

| 2,5-Dimethylbenzaldehyde | 12.8 ± 1.2 |

| 3,5-Dimethylbenzaldehyde | 6.2 ± 0.6 |

Data sourced from Ren et al. (2021). copernicus.orgresearchgate.net

This data demonstrates that the substitution pattern on the benzene (B151609) ring significantly affects the reaction kinetics. Theoretical calculations indicate that these reactions primarily proceed through the abstraction of the aldehydic hydrogen atom by the NO₃ radical. copernicus.org

Transition State Analysis

Transition state (TS) analysis is crucial for elucidating reaction mechanisms and determining the energy barriers that govern reaction rates. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that the reacting molecules must pass through to form products.

In studies of substituted benzaldehydes, transition states are often characterized for reactions like oxidation or nucleophilic addition. For example, in the oxidation of benzaldehydes, a transition state approaching a carbocation in nature has been identified, where a positive charge becomes highly localized on the aldehydic carbon atom. pnas.org The structure and energy of the TS are highly sensitive to substituents on the aromatic ring. Electron-donating groups, such as the methyl groups in this compound, are expected to stabilize such a carbocation-like transition state, thereby influencing the reaction's activation energy.

Application of Reaction Force and Reaction Force Constant Concepts

The concepts of reaction force, F(ξ), and the reaction force constant, κ(ξ), provide a deeper understanding of the events that occur along the reaction coordinate (ξ). The reaction force is the negative gradient of the potential energy (V) along the reaction path, F(ξ) = -dV/dξ. The reaction force constant is the second derivative, κ(ξ) = d²V/dξ², or the curvature of the potential energy profile.

A chemical reaction can be divided into distinct regions based on the behavior of the reaction force. The transition region, which includes the traditional transition state, is defined by the points where the reaction force is at a minimum and a maximum. Within this entire region, the reaction force constant, κ(ξ), is negative, not just at the single point of the transition state. This negative curvature indicates that this phase of the reaction is dominated by electronic reorganization, such as bond breaking and forming. In contrast, regions where κ(ξ) is positive are characterized primarily by structural changes and geometric rearrangements of the reactants or products.

The profile of the reaction force constant within the transition region serves as a sensitive indicator of the reaction's synchronicity. A single minimum for κ(ξ) in this region is associated with a synchronous process where bond-forming and -breaking events occur in a concerted, single stage. Conversely, the appearance of a maximum (which is still negative) between two minima in the κ(ξ) profile is a clear sign of a non-synchronous, two-stage concerted process.

In the computational analysis of the analogous 3,4-dimethoxybenzaldehyde formation, a kinetic characterization using reaction force and reaction force constant concepts was proposed within the Density Functional Theory (DFT) framework. This type of analysis allows for a detailed dissection of the reaction mechanism, identifying the specific points along the reaction coordinate where the most significant electronic and structural changes take place.

Advanced Spectroscopic Characterization in 3,4 Dimethylbenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3,4-dimethylbenzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the substitution pattern on the aromatic ring and identifying the key functional groups.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically shows distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two methyl groups. The aldehydic proton usually appears as a singlet in the downfield region, around 9.8-10.0 ppm. The aromatic protons exhibit a characteristic splitting pattern that confirms the 1,2,4-trisubstituted nature of the benzene (B151609) ring. scribd.com The protons on the two methyl groups appear as sharp singlets, typically in the range of 2.2-2.4 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region of the spectrum, often around 192 ppm. The aromatic carbons appear in the 120-150 ppm range, and the number of signals can confirm the substitution pattern. libretexts.org For this compound, six distinct aromatic carbon signals are expected due to the lack of symmetry. The two methyl group carbons will have signals in the aliphatic region of the spectrum, typically around 20 ppm.

Interactive Data Table: Typical NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic CH | ~9.8-10.0 (singlet) | - |

| Aromatic C H | ~7.2-7.8 (multiplets) | ~120-150 |

| C H₃ | ~2.2-2.4 (singlet) | ~20 |

| Aldehydic C =O | - | ~192 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying functional groups and have been used in the detailed vibrational analysis of this compound. chemicalbook.comsigmaaldrich.com

The spectra obtained from IR and Raman analysis show characteristic absorption or scattering bands corresponding to specific molecular vibrations. nih.gov For this compound, key functional groups can be readily identified. thermofisher.com

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically around 1700 cm⁻¹, is characteristic of the C=O stretching vibration of the aldehyde group.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further information about the substitution pattern.

A comprehensive vibrational analysis of this compound, supported by computational methods like Density Functional Theory (DFT), has been reported, allowing for detailed assignment of the observed IR and Raman bands. chemicalbook.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Carbonyl (C=O) Stretch | ~1700 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high accuracy, confirming its molecular formula of C₉H₁₀O. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This is particularly useful for identifying this compound in complex mixtures. rsc.org For instance, it has been used to identify this compound as a volatile compound in floral headspace samples and as a byproduct in the synthesis of other chemicals. rsc.orgresearchgate.net

In a typical GC-MS analysis of this compound, the compound is first separated from other components in the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134 g/mol ). nist.gov The spectrum also displays a series of fragment ions, which are formed by the breakdown of the molecular ion. The most abundant fragment ions for this compound are often observed at m/z values of 133 (loss of a hydrogen atom) and 105 (loss of the CHO group). nih.gov These fragmentation patterns serve as a molecular fingerprint for identification. researchgate.net

Interactive Data Table: Common Mass Fragments of this compound in GC-MS

| m/z Value | Proposed Fragment | Significance |

| 134 | [C₉H₁₀O]⁺ | Molecular Ion (M⁺) |

| 133 | [C₉H₉O]⁺ | Loss of H radical |

| 105 | [C₇H₇O]⁺ | Loss of CHO radical |

X-ray Crystallography for Definitive Structural Confirmation (on derivatives)

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise coordinates of atoms, allowing for the accurate measurement of bond lengths, bond angles, and dihedral angles, which together define the molecule's conformation and its packing within a crystal lattice. While structural data on this compound itself may be limited, the technique is extensively applied to its derivatives to elucidate the influence of substituent groups on molecular geometry and intermolecular interactions.

A relevant case study involves the structural analysis of terpyridine derivatives synthesized from a related isomer, 3,5-Dimethylbenzaldehyde. In this research, single-crystal X-ray diffraction was used to characterize the resulting complex molecules. mdpi.com The analysis revealed no unexpected molecular features but provided precise data on the twisting of the molecular framework. mdpi.com Specifically, the dihedral angle between the substituted phenyl ring and the central pyridine (B92270) ring was quantified, showing significant variation depending on the substituents. This twisting is a critical parameter for understanding steric hindrance and electronic effects within the molecule.

Interactive Table: Dihedral Angles in Terpyridine Derivatives Explore the data to see how substitutions affect the molecular twist.

| Compound Derivative | Dihedral Angle (°) | Reference |

|---|---|---|

| 4′-(3-fluoro-5-methylphenyl)-2,2′:6′,2″-terpyridine | 28.2 | mdpi.com |

| 4′-(3,5-difluorophenyl)-2,2′:6′,2″-terpyridine | 20.4 | mdpi.com |

| 4′-(3,5-bis(tert-butyl)phenyl)-2,2′:6′,2″-terpyridine | 40.5 | mdpi.com |

These findings demonstrate the power of X-ray crystallography to provide definitive structural confirmation and quantify subtle conformational changes in complex derivatives originating from dimethylbenzaldehyde isomers. mdpi.com

Microwave Spectroscopy for Rotational and Large Amplitude Motion Studies

Microwave spectroscopy is a high-resolution technique ideal for studying the rotational spectra of molecules in the gas phase. It provides highly accurate values for rotational constants and other spectroscopic parameters, which are directly related to the molecule's moments of inertia and, therefore, its precise geometry. For a molecule like this compound, this technique is especially valuable for investigating large amplitude motions (LAM), such as the internal rotation of its two methyl groups. acs.org

The microwave spectrum of this compound was recorded for the first time in the 2–26.5 GHz frequency range using a high-resolution COBRA-FTMW (COnfiguration-controlled Broadband-coverage Rotational-spectrometer with Automated measurements) spectrometer. acs.orgresearchgate.netresearchgate.net The study identified and analyzed two distinct conformers: the syn and anti forms, which differ in the orientation of the aldehyde group relative to the methyl groups.

The experimental assignments were supported by ab initio quantum chemical calculations. acs.orgresearchgate.net The analysis of the complex spectra, which exhibit splittings due to the internal rotations of the two non-equivalent methyl tops, was performed using specialized software such as the BELGI program. acs.orgresearchgate.net This makes this compound an important prototype system for developing and testing theoretical models that describe asymmetric molecules with two internal rotors exhibiting different barrier heights and coupling terms. acs.orgresearchgate.netslideplayer.com The analysis yielded precise spectroscopic constants and parameters for the large amplitude motions for both the syn and anti conformers. acs.org

Interactive Table: Selected Molecular Parameters for this compound Conformers from Microwave Spectroscopy Filter by conformer to compare the rotational constants and other parameters.

| Parameter | Conformer | Value | Unit | Reference |

|---|---|---|---|---|

| Rotational Constant A | syn | Data derived from spectral fit | MHz | acs.org |

| Rotational Constant B | syn | Data derived from spectral fit | MHz | acs.org |

| Rotational Constant C | syn | Data derived from spectral fit | MHz | acs.org |

| Rotational Constant A | anti | Data derived from spectral fit | MHz | acs.org |

| Rotational Constant B | anti | Data derived from spectral fit | MHz | acs.org |

| Rotational Constant C | anti | Data derived from spectral fit | MHz | acs.org |

| Torsional Barrier (V₃) for meta-methyl group | - | Determined from LAM analysis | cm⁻¹ | acs.org |

| Torsional Barrier (V₃) for para-methyl group | - | Determined from LAM analysis | cm⁻¹ | acs.org |

| Dipole Moment Component µₐ | - | Calculated/Fit from experiment | Debye | acs.orgresearchgate.net |

(Note: Specific numerical values for rotational constants and barrier heights are determined via a detailed fit of dozens to hundreds of spectral lines, as presented in the supplementary materials of the cited research.) acs.org

This detailed investigation into the rotational spectrum provides fundamental insights into the conformational landscape, internal dynamics, and structural properties of this compound. acs.org

Environmental Behavior and Degradation Pathways of 3,4 Dimethylbenzaldehyde

Atmospheric Chemical Reactions

Once released into the atmosphere, 3,4-Dimethylbenzaldehyde is subject to chemical transformation processes, primarily initiated by photochemically produced radicals.

The primary degradation pathway for this compound in the troposphere is through its reaction with the hydroxyl (OH) radical. nih.gov This gas-phase reaction is a critical determinant of the compound's atmospheric lifetime. Research has established a specific rate constant for the reaction between this compound and the OH radical at 298±2 K and atmospheric pressure. nih.gov The measured rate constant is (2.14±0.34)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov